Methyl 3-phenyl-3-[[2-(5-sulfamoylthiophen-2-yl)acetyl]amino]propanoate
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Overview
Description
Methyl 3-phenyl-3-[[2-(5-sulfamoylthiophen-2-yl)acetyl]amino]propanoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiophene ring substituted with a sulfamoyl group, an acetyl group, and a phenyl group, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-phenyl-3-[[2-(5-sulfamoylthiophen-2-yl)acetyl]amino]propanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with a sulfur source under acidic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced via sulfonation, where the thiophene ring reacts with sulfamic acid in the presence of a dehydrating agent.
Acetylation: The acetyl group is introduced through an acetylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base.
Formation of the Propanoate Ester: The final step involves esterification, where the carboxylic acid group reacts with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-phenyl-3-[[2-(5-sulfamoylthiophen-2-yl)acetyl]amino]propanoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and catalysts such as palladium or copper.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted thiophene or phenyl derivatives.
Scientific Research Applications
Methyl 3-phenyl-3-[[2-(5-sulfamoylthiophen-2-yl)acetyl]amino]propanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 3-phenyl-3-[[2-(5-sulfamoylthiophen-2-yl)acetyl]amino]propanoate involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The acetyl group may facilitate the compound’s entry into cells, where it can exert its effects on intracellular pathways. The phenyl and thiophene rings contribute to the compound’s overall stability and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-phenyl-3-[[2-(5-sulfamoylthiophen-2-yl)acetyl]amino]butanoate: Similar structure with a butanoate ester instead of a propanoate ester.
Methyl 3-phenyl-3-[[2-(5-sulfamoylthiophen-2-yl)acetyl]amino]pentanoate: Similar structure with a pentanoate ester.
Methyl 3-phenyl-3-[[2-(5-sulfamoylthiophen-2-yl)acetyl]amino]hexanoate: Similar structure with a hexanoate ester.
Uniqueness
Methyl 3-phenyl-3-[[2-(5-sulfamoylthiophen-2-yl)acetyl]amino]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfamoyl group enhances its solubility and potential biological activity, while the acetyl group aids in cellular uptake. The thiophene and phenyl rings provide structural stability and facilitate interactions with molecular targets.
Properties
IUPAC Name |
methyl 3-phenyl-3-[[2-(5-sulfamoylthiophen-2-yl)acetyl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S2/c1-23-15(20)10-13(11-5-3-2-4-6-11)18-14(19)9-12-7-8-16(24-12)25(17,21)22/h2-8,13H,9-10H2,1H3,(H,18,19)(H2,17,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOZKUUWWSCBMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1)NC(=O)CC2=CC=C(S2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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